molecular formula C13H16O2 B3351911 4,4,5,8-Tetramethyl-chroman-2-one CAS No. 40662-15-5

4,4,5,8-Tetramethyl-chroman-2-one

Cat. No.: B3351911
CAS No.: 40662-15-5
M. Wt: 204.26 g/mol
InChI Key: UHTAHKYQIHLJON-UHFFFAOYSA-N
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Description

4,4,5,8-Tetramethyl-chroman-2-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by its unique structure, which includes a chromanone core with four methyl groups attached at positions 4, 4, 5, and 8. The molecular formula of this compound is C13H16O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,8-Tetramethyl-chroman-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 2,4,6-trimethylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 4,4,5,8-Tetramethyl-chroman-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4,5,8-Tetramethyl-chroman-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is investigated for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Studies have indicated that it may possess anti-inflammatory, anticancer, and neuroprotective properties .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant and skin-protective properties .

Mechanism of Action

The mechanism of action of 4,4,5,8-Tetramethyl-chroman-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential .

Comparison with Similar Compounds

    4,4,5,7-Tetramethyl-chroman-2-one: This compound has a similar structure but differs in the position of the methyl groups.

    6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Trolox is a well-known antioxidant and a water-soluble analog of vitamin E.

Uniqueness: The uniqueness of 4,4,5,8-Tetramethyl-chroman-2-one lies in its specific methylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact with different molecular targets and exhibit unique properties compared to other chromanone derivatives .

Properties

IUPAC Name

4,4,5,8-tetramethyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-5-6-9(2)12-11(8)13(3,4)7-10(14)15-12/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTAHKYQIHLJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)OC(=O)CC2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214586
Record name 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40662-15-5
Record name 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40662-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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